molecular formula C22H15NO3 B11110600 3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one

3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one

Cat. No.: B11110600
M. Wt: 341.4 g/mol
InChI Key: JICKFDPDLCENSI-UHFFFAOYSA-N
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Description

3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE typically involves the condensation reaction between an aldehyde and an amine. One common method involves the reaction of 2-hydroxybenzaldehyde with 3-aminophenyl-2H-chromen-2-one in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, and the product is obtained after filtration and washing with methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form stable complexes with metals also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Similar structure with additional methoxy groups.

    (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes: Contains a quinoline moiety instead of a chromenone.

Uniqueness

3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

3-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]chromen-2-one

InChI

InChI=1S/C22H15NO3/c24-20-10-3-1-7-17(20)14-23-18-9-5-8-15(12-18)19-13-16-6-2-4-11-21(16)26-22(19)25/h1-14,24H

InChI Key

JICKFDPDLCENSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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